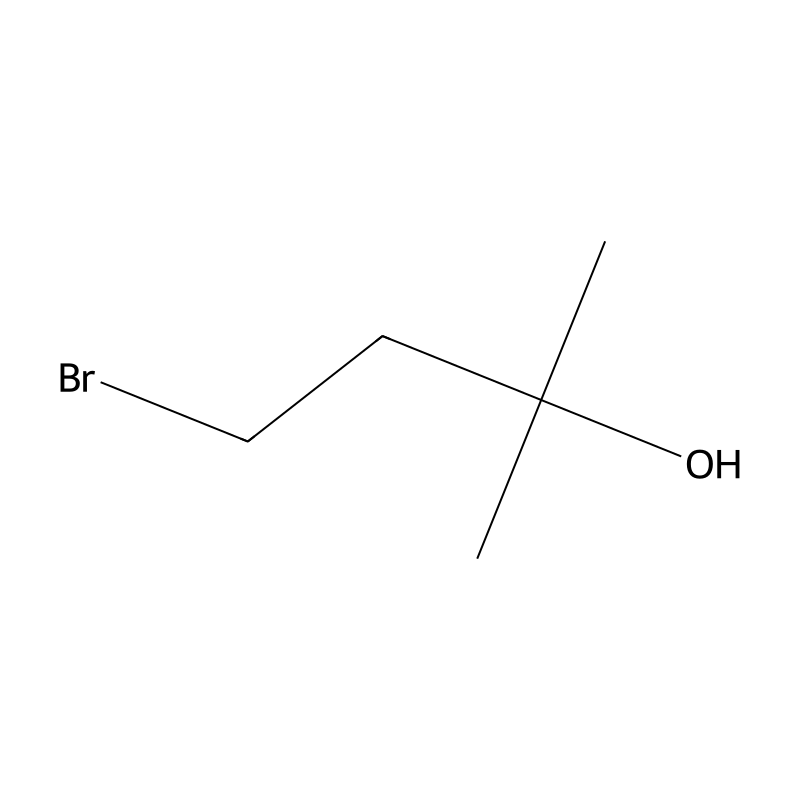4-Bromo-2-methylbutan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Availability and Suppliers:
Research Applications:
- Organic synthesis: As a building block for the synthesis of more complex molecules.
- Medicinal chemistry: As a potential starting material for the development of new drugs or drug candidates.
- Material science: As a component of new materials with specific properties.
4-Bromo-2-methylbutan-2-ol, with the chemical formula CHBrO and CAS number 35979-69-2, is a brominated tertiary alcohol. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its role in organic synthesis, particularly in the preparation of vitamin D analogues and other pharmaceutical intermediates .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
- Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes.
- Oxidation: It can be oxidized to yield ketones or carboxylic acids, depending on the reaction conditions and reagents used .
Several methods exist for synthesizing 4-Bromo-2-methylbutan-2-ol:
- Bromination of 2-Methylbutan-2-ol: This method involves treating 2-methylbutan-2-ol with bromine or a brominating agent under controlled conditions to introduce the bromine atom.
- Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving suitable starting materials and brominating agents.
- Rearrangement Reactions: Certain rearrangement reactions of related compounds can yield 4-Bromo-2-methylbutan-2-ol as a product .
4-Bromo-2-methylbutan-2-ol is primarily used in:
- Organic Synthesis: It serves as an important reagent for synthesizing complex organic molecules, including pharmaceutical compounds.
- Laboratory Research: The compound is utilized in various laboratory settings for research purposes, particularly in studies related to organic chemistry and medicinal chemistry .
Several compounds share structural similarities with 4-Bromo-2-methylbutan-2-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Bromo-2-methylbutan-1-ol | Primary Alcohol | Less steric hindrance due to primary carbon |
| 4-Bromo-3-methylbutan-2-ol | Secondary Alcohol | Different position of the methyl group |
| 4-Iodo-2-methylbutan-2-ol | Brominated Alcohol | Iodine substitution increases reactivity |
| 3-Bromo-2-methylbutan-1-alcohol | Alcohol | Different functional group positioning |
Uniqueness of 4-Bromo-2-methylbutan-2-ol:
This compound's unique feature lies in its tertiary structure combined with the bromine atom, which significantly influences its reactivity compared to similar compounds. Its role in synthesizing vitamin D analogues further distinguishes it from other brominated alcohols .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








